2-(4-(ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide
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Description
2-(4-(ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide, also known as ETTA, is a chemical compound that has been of great interest to the scientific community due to its potential use in medical research.
Scientific Research Applications
Glutaminase Inhibitors
One study focused on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have been investigated for their therapeutic potential in attenuating the growth of human lymphoma cells in vitro and in mouse xenograft models, highlighting their potential use in cancer treatment by targeting glutamine metabolism in cancer cells (Shukla et al., 2012).
Antibacterial and Nematicidal Activities
Another research effort synthesized and evaluated a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties for their in vitro antibacterial activities against various bacterial strains. These compounds showed promising antibacterial effects, with one particular derivative exhibiting superior efficacy to traditional antibacterial agents. Additionally, the nematicidal activity against Meloidogyne incognita highlighted the potential agricultural applications of these compounds (Lu et al., 2020).
Antitumor Activity
Research on new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings demonstrated considerable antitumor activity against various cancer cell lines. This study provides insights into the development of benzothiazole-based compounds as potential anticancer agents, highlighting their therapeutic potential in oncology (Yurttaş et al., 2015).
Antimicrobial and Antifungal Activities
Synthesis and characterization of novel thiazole derivatives incorporating the pyrazole moiety were conducted, with these compounds exhibiting significant antimicrobial and antifungal activities. Such findings suggest their potential use in developing new antimicrobial agents to combat resistant bacterial and fungal infections (Saravanan et al., 2010).
properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS2/c1-2-24-16-9-3-13(4-10-16)11-18(23)22-19-21-17(12-25-19)14-5-7-15(20)8-6-14/h3-10,12H,2,11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXRTZHYXCLPSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide |
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